(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
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Overview
Description
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound features a piperidine ring, a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using chiral catalysts like rhodium or palladium complexes .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include hydrogenation, cyclization, and functional group transformations under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .
Medicine
In medicine, piperidine derivatives, including ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, are explored for their pharmacological properties. They may exhibit activities such as analgesic, anti-inflammatory, or antipsychotic effects .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1-(®-1-phenylethyl)piperidin-4-one: A stereoisomer with different biological activity.
1-Benzylpiperidin-4-one: A structurally similar compound with different substituents.
2,6-Diphenylpiperidin-4-one: Another piperidine derivative with distinct chemical properties.
Uniqueness
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its stereoisomers and other piperidine derivatives .
Properties
IUPAC Name |
(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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